N-(1-benzyl-5-methylpyrrolidin-3-yl)-5-tert-butyl-2-methylpyrazole-3-carboxamide
Description
N-(1-benzyl-5-methylpyrrolidin-3-yl)-5-tert-butyl-2-methylpyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a pyrazole ring, and several functional groups that contribute to its unique chemical properties.
Properties
IUPAC Name |
N-(1-benzyl-5-methylpyrrolidin-3-yl)-5-tert-butyl-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O/c1-15-11-17(14-25(15)13-16-9-7-6-8-10-16)22-20(26)18-12-19(21(2,3)4)23-24(18)5/h6-10,12,15,17H,11,13-14H2,1-5H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKJJUCNIQHDNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1CC2=CC=CC=C2)NC(=O)C3=CC(=NN3C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-5-methylpyrrolidin-3-yl)-5-tert-butyl-2-methylpyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include benzyl bromide, methylamine, and tert-butyl isocyanide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-5-methylpyrrolidin-3-yl)-5-tert-butyl-2-methylpyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and stability.
Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, modifying the compound’s electronic structure.
Substitution: Substitution reactions involve the replacement of one functional group with another, which can significantly change the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N-(1-benzyl-5-methylpyrrolidin-3-yl)-5-tert-butyl-2-methylpyrazole-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for developing new drugs and understanding biochemical pathways.
Medicine: Potential therapeutic applications include its use as a lead compound for designing new pharmaceuticals targeting specific diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(1-benzyl-5-methylpyrrolidin-3-yl)-5-tert-butyl-2-methylpyrazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzyl-5-methylpyrrolidin-3-yl)-2-(methoxymethyl)-6-methylmorpholine-4-carboxamide
- N-(1-benzyl-5-methylpyrrolidin-3-yl)-1,3-dihydro-2-benzofuran-5-sulfonamide
Uniqueness
Compared to similar compounds, N-(1-benzyl-5-methylpyrrolidin-3-yl)-5-tert-butyl-2-methylpyrazole-3-carboxamide stands out due to its specific combination of functional groups and ring structures
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
